N-(diethoxyphosphorylmethyl)-1-phenylmethanimine
Overview
Description
N-(diethoxyphosphorylmethyl)-1-phenylmethanimine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an imine group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diethoxyphosphorylmethyl)-1-phenylmethanimine typically involves the reaction of diethyl phosphite with benzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(diethoxyphosphorylmethyl)-1-phenylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Aminophosphonates.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(diethoxyphosphorylmethyl)-1-phenylmethanimine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(diethoxyphosphorylmethyl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This interaction often involves the phosphorus atom, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
N-(diethoxyphosphorylmethyl)-1-phenylmethanimine can be compared with other similar organophosphorus compounds, such as:
- Diethyl (diphenylmethylene)aminomethylphosphonate
- Diethyl benzhydrylideneaminomethylphosphonate
These compounds share similar structural features but differ in their specific substituents and chemical properties
Properties
IUPAC Name |
N-(diethoxyphosphorylmethyl)-1-phenylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOGTNRQYAOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN=CC1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378636 | |
Record name | Diethyl [(benzylideneamino)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50917-73-2 | |
Record name | Diethyl [(benzylideneamino)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50917-73-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.